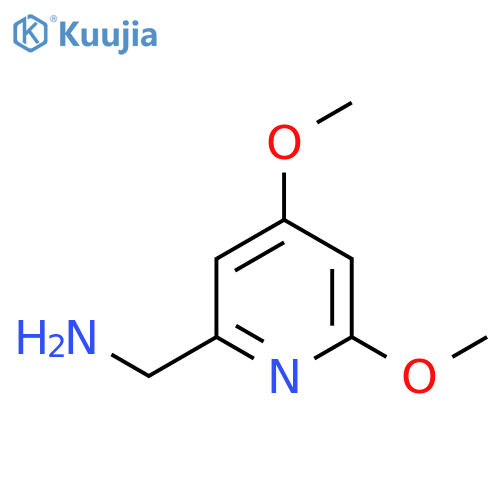Cas no 1256785-98-4 ((4,6-Dimethoxypyridin-2-yl)methanamine)

1256785-98-4 structure
商品名:(4,6-Dimethoxypyridin-2-yl)methanamine
CAS番号:1256785-98-4
MF:C8H12N2O2
メガワット:168.193081855774
CID:4815634
(4,6-Dimethoxypyridin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (4,6-Dimethoxypyridin-2-yl)methanamine
-
- インチ: 1S/C8H12N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5,9H2,1-2H3
- InChIKey: XLNCTEMHCWZXJZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(N=C(CN)C=1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 57.4
(4,6-Dimethoxypyridin-2-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195517-5g |
(4,6-Dimethoxypyridin-2-yl)methanamine |
1256785-98-4 | 95% | 5g |
$3831.36 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1764244-1g |
(4,6-Dimethoxypyridin-2-yl)methanamine |
1256785-98-4 | 98% | 1g |
¥11493.00 | 2024-08-09 | |
| Alichem | A029195517-1g |
(4,6-Dimethoxypyridin-2-yl)methanamine |
1256785-98-4 | 95% | 1g |
$1275.63 | 2023-09-03 |
(4,6-Dimethoxypyridin-2-yl)methanamine 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
1256785-98-4 ((4,6-Dimethoxypyridin-2-yl)methanamine) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 81216-14-0(7-bromohept-1-yne)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
